Enhanced Lipophilicity of 2-Chloro-9-phenoxyacridine Relative to 9-Phenoxyacridine
2-Chloro-9-phenoxyacridine exhibits a computed LogP of 5.83, which is approximately 0.8 log units higher than the parent 9-phenoxyacridine (estimated LogP ≈ 5.0) due to the electron-withdrawing effect of the chlorine substituent . Its polar surface area of 22.12 Ų is similarly low, consistent with high passive membrane permeability . This increase in lipophilicity, achieved without a significant increase in molecular weight (305.8 vs. 271.3 g/mol), is expected to enhance cellular uptake and DNA intercalation affinity compared to the unsubstituted analog .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.83 (computed XLogP3-AA) |
| Comparator Or Baseline | 9-Phenoxyacridine (estimated LogP ~5.0) |
| Quantified Difference | ΔLogP ≈ +0.83 |
| Conditions | Computed physicochemical properties (XLogP3-AA algorithm) |
Why This Matters
Higher lipophilicity directly improves the compound's potential for cell-based anti-inflammatory and DNA-intercalation assays, making it a more suitable candidate than the parent scaffold for intracellular target engagement.
